Product packaging for 5-Methylthiophene-2-carbonyl chloride(Cat. No.:CAS No. 31555-59-6)

5-Methylthiophene-2-carbonyl chloride

Cat. No.: B1334191
CAS No.: 31555-59-6
M. Wt: 160.62 g/mol
InChI Key: DJCGIWVUKCNCAT-UHFFFAOYSA-N
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Description

Overview of Thiophene (B33073) Derivatives in Synthetic Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are a cornerstone of modern synthetic chemistry. nih.gov These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The thiophene ring is a component of numerous pharmacologically active compounds, contributing to treatments for a range of conditions. In the realm of materials science, thiophene-based molecules are crucial for creating organic electronics, including light-emitting diodes and solar cells, due to their unique electronic and optical properties.

Significance of Carbonyl Chlorides in Organic Synthesis

Carbonyl chlorides, also known as acyl chlorides, are derivatives of carboxylic acids characterized by the replacement of the hydroxyl (-OH) group with a chlorine (-Cl) atom. This substitution renders the carbonyl carbon exceptionally electrophilic and, therefore, highly reactive toward nucleophiles. Their principal significance lies in their utility as acylating agents. They readily participate in nucleophilic acyl substitution reactions to form a wide array of other carbonyl-containing compounds, such as esters, amides, and anhydrides. This high reactivity makes them indispensable intermediates for constructing complex organic molecules.

Historical Context of 5-Methylthiophene-2-carbonyl Chloride Research

While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in seminal literature, its development is intrinsically linked to the broader exploration of thiophene chemistry. Research into thiophene derivatives began in earnest after the discovery of thiophene in coal tar in the late 19th century. The subsequent exploration of thiophene's chemical properties led to methods for functionalizing the ring.

The preparation of thiophenecarbonyl halides, including this compound, typically involves the conversion of the corresponding carboxylic acid. google.com Standard methods involve treating the carboxylic acid, in this case, 5-methyl-2-thiophenecarboxylic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orggoogle.com The development of efficient routes to halogenated and substituted 2-thiophenecarboxylic acid derivatives has been a focus of research, particularly for their use as building blocks for new classes of insecticides and other specialty chemicals. beilstein-journals.org Therefore, the history of this compound is part of the larger narrative of developing synthetic methodologies for functionalized heterocyclic compounds.

Properties of this compound

PropertyValue
CAS Number 31555-59-6
Molecular Formula C₆H₅ClOS
Molecular Weight 160.62 g/mol
Synonyms 5-Methyl-2-thiophenecarbonyl chloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClOS B1334191 5-Methylthiophene-2-carbonyl chloride CAS No. 31555-59-6

Properties

IUPAC Name

5-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCGIWVUKCNCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375015
Record name 5-methylthiophene-2-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31555-59-6
Record name 5-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylthiophene-2-carbonyl chloride, 98%
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Synthesis Methodologies and Strategies

Established Synthetic Pathways for 5-Methylthiophene-2-carbonyl Chloride

Preparation from 5-Methylthiophene-2-carboxylic Acid Derivatives

The most direct and widely employed method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 5-methylthiophene-2-carboxylic acid. This precursor serves as the immediate antecedent to the target carbonyl chloride, making this pathway highly efficient. The availability of 5-methylthiophene-2-carboxylic acid is therefore a critical factor in this synthetic approach. It can be sourced commercially or synthesized through various methods, such as the oxidation of 5-methylthiophene-2-carboxaldehyde or the carbonation of a 5-methyl-2-thienyl organometallic species.

Utilization of Chlorinating Agents (e.g., Oxalyl Chloride, SOCl₂)

The conversion of 5-methylthiophene-2-carboxylic acid to this compound is typically accomplished using a variety of chlorinating agents. Among the most common are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Thionyl chloride is a frequently used reagent for this transformation due to its reactivity and the convenient removal of byproducts, which are gaseous (sulfur dioxide and hydrogen chloride). The reaction is often carried out in an inert solvent, and in some cases, a catalytic amount of a tertiary amine or dimethylformamide (DMF) is added to facilitate the reaction. A general procedure involves reacting 5-chloro-2-thiophenecarboxylic acid with thionyl chloride in a nonpolar solvent under an inert atmosphere. The reaction mixture is typically heated to reflux for a period of 1 to 3 hours to ensure complete conversion. google.com

Oxalyl chloride is another effective chlorinating agent for this purpose. It is known for reacting under mild conditions and producing gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies the workup procedure. The reaction is generally performed in an inert solvent at or below room temperature. Patents describe the preparation of thiophene-2-carbonyl chlorides by reacting thiophenes with oxalyl chloride at elevated temperatures, which can lead to high yields in short reaction times. google.com

Chlorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Reflux in an inert solvent, often with a catalytic amount of DMF.Cost-effective, gaseous byproducts are easily removed.Can sometimes lead to side reactions or require higher temperatures.
Oxalyl Chloride ((COCl)₂)Room temperature or below in an inert solvent.Mild reaction conditions, clean reaction with gaseous byproducts.Can be more expensive than thionyl chloride.

Multistep Synthesis from Precursors (e.g., 2-methylthiophene)

A multistep synthesis commencing from the more basic precursor, 2-methylthiophene (B1210033), offers a versatile approach to this compound. This strategy hinges on the introduction of a carbonyl group or a precursor to it at the 5-position of the thiophene (B33073) ring, followed by conversion to the desired carbonyl chloride. The methyl group at the 2-position is an activating group and directs electrophilic substitution preferentially to the 5-position.

Two common electrophilic substitution reactions that can be employed are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction.

Friedel-Crafts Acylation: This reaction involves the acylation of 2-methylthiophene with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). For instance, acetylation of thiophene with acetic anhydride can yield 2-acetylthiophene (B1664040). tsijournals.comtsijournals.com Similarly, 2-methylthiophene can be acylated at the 5-position. The resulting 5-acyl-2-methylthiophene can then be oxidized to 5-methylthiophene-2-carboxylic acid, which is subsequently chlorinated as described previously. Friedel-Crafts acylation of thiophenes is highly regioselective for the 2-position (or the 5-position in the case of a 2-substituted thiophene) due to the greater stability of the cationic intermediate formed during the reaction. stackexchange.com

Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.org The Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. wikipedia.org Reacting 2-methylthiophene with the Vilsmeier reagent would introduce a formyl group at the 5-position, yielding 5-methylthiophene-2-carboxaldehyde. This aldehyde can then be oxidized to the corresponding carboxylic acid, followed by chlorination to the final product.

Reaction of Potassium Thiocyanate (B1210189) with Thiophene-2-carbonyl Chloride and Subsequent Condensation

The proposed pathway involving the reaction of potassium thiocyanate with thiophene-2-carbonyl chloride and subsequent condensation to yield this compound is not a recognized or standard synthetic route for this compound. The reaction of an acyl chloride with potassium thiocyanate typically results in the formation of an acyl isothiocyanate. scispace.comorganic-chemistry.org There is no established mechanism through which this reaction would lead to the introduction of a methyl group at the 5-position and the retention of the carbonyl chloride functionality. Therefore, this subsection of the outline appears to describe a chemically implausible transformation for the synthesis of the target molecule.

Advanced Synthetic Approaches and Innovations

Catalytic Liquid Phase Aerobic Oxidation Reactions

An innovative and more environmentally benign approach to the synthesis of thiophene-2-carbonyl chlorides involves catalytic liquid-phase aerobic oxidation. While not directly applied to this compound in the provided literature, the methodology for the synthesis of thiophene-2-carbonyl chloride from 2-acetylthiophene can be adapted. This process utilizes a homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene to produce thiophene-2-carboxylic acid, which is then chlorinated.

The oxidation step is carried out in the presence of a catalyst system, often a combination of cobalt and manganese acetates, in a solvent such as acetic acid. This method is considered a "greener" alternative to traditional oxidation methods that may use stoichiometric amounts of heavy metal oxidants. The subsequent chlorination of the resulting carboxylic acid can be performed using standard reagents like thionyl chloride.

Advanced MethodDescriptionPotential Advantages
Catalytic Liquid Phase Aerobic OxidationOxidation of a precursor like 5-acetyl-2-methylthiophene using a catalyst and air or oxygen as the oxidant, followed by chlorination.Environmentally friendly (uses air as oxidant), potentially more cost-effective, avoids harsh oxidizing agents.

Palladium-Catalyzed Cross-Coupling Reactions for Thienyl Ketones

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of various ketones, including thienyl ketones, which are structurally related to this compound. The general principle involves the reaction of an organometallic compound with an organic halide or triflate in the presence of a palladium catalyst. youtube.com A common catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

In the context of thienyl ketone synthesis, a palladium catalyst facilitates the coupling of a thiophene derivative with a suitable coupling partner. For instance, 3-methylthiophene-2-carbonyl chloride can be coupled with various aryl or heteroaryl boronic acids to yield the corresponding thienyl ketones. tandfonline.com This type of reaction, often a variant of the Suzuki coupling, demonstrates high functional group tolerance, making it a valuable method for creating complex molecules. youtube.comtandfonline.com

Researchers have developed various palladium-catalyzed methods for ketone synthesis, including those that proceed via C-H functionalization, where a C-H bond is directly converted into a C-C bond. rsc.org Another approach involves the oxidative coupling of arenes with carbon monoxide, catalyzed by simple palladium salts, to generate ketones. rsc.org These innovative strategies expand the toolkit available to chemists for synthesizing complex molecules like unsymmetrical ketones. rsc.orgresearchgate.net

Below is a table summarizing representative conditions for palladium-catalyzed synthesis of thienyl ketones.

Catalyst System Coupling Partners Solvent Base Yield Reference
Pd(PPh₃)₄3-Methylthiophene-2-carbonyl chloride, Arylboronic acidToluene/WaterK₂CO₃Good to Excellent tandfonline.com
Pd(OAc)₂ / BrettPhosPhenol derivatives, NitroalkanesNot SpecifiedNot Specified50-90% researchgate.net
Palladium SaltsTwo Arenes, Carbon Monoxide (CO)Not SpecifiedNot SpecifiedModerate to Excellent rsc.org

This table is illustrative and compiles data from various palladium-catalyzed ketone synthesis methodologies.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical intermediates to reduce environmental impact and improve safety. For compounds like this compound, this involves developing routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Historically, the synthesis of thiophene-2-carbonyl chlorides often involved reagents like phosgene (B1210022) or aluminum chloride, which pose significant safety and waste disposal challenges. google.com Modern approaches seek to replace these hazardous materials. For example, methods using oxalyl chloride have been developed as an alternative, aiming for fewer reaction steps and high yields without the large amounts of salt waste generated by aluminum chloride. google.com

Another key green chemistry strategy is the use of "telescoping reactions," where multiple synthetic steps are combined into a single process without isolating intermediates. This approach can offer tremendous cost savings and reduce waste. acs.org For instance, developing a process that moves from a raw material like thiophene to the final product in a streamlined manner, perhaps using a reusable catalyst, aligns with green chemistry goals. acs.org

The table below contrasts traditional and greener approaches in the synthesis of related thiophene compounds.

Principle Traditional Method Green Chemistry Approach Advantage
Reagents Use of phosgene and aluminum chloride. google.comUse of oxalyl chloride or catalytic liquid-phase aerobic oxidation. google.comacs.orgAvoids highly toxic reagents and reduces inorganic waste. google.com
Process Multi-step synthesis with isolation of intermediates.Telescoping reactions where intermediates are not isolated. acs.orgReduces solvent use, energy consumption, and waste. acs.org
Solvents Use of traditional ethereal solvents like THF. rsc.orgUse of bio-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF). rsc.orgImproves safety and utilizes renewable resources. rsc.org
Catalysis Stoichiometric reagents.Use of reusable catalysts. acs.orgMinimizes waste and improves atom economy.

Chemo- and Regioselective Synthetic Control

Achieving chemo- and regioselectivity is paramount in the synthesis of substituted thiophenes to ensure the correct placement of functional groups and avoid the formation of unwanted isomers. For a molecule like this compound, it is crucial that the methyl group is at the 5-position and the carbonyl chloride is at the 2-position.

One powerful technique for achieving such control is the use of lithium/halogen exchange reactions at low temperatures. mdpi.com This method allows for the selective functionalization of a specific position on the thiophene ring. For example, starting with a poly-brominated thiophene, a chemist can selectively replace one bromine atom with lithium by using an organolithium reagent like n-butyllithium (n-BuLi) at a very low temperature (e.g., -78 °C). The resulting lithiated thiophene can then react with an electrophile to introduce a new functional group at that specific position. mdpi.com

The different reactivity of the various positions on the thiophene ring can be exploited. By carefully choosing the starting material and reaction conditions, chemists can direct functionalization to the desired carbon atom. A multi-step synthesis can involve protecting certain functional groups while others react, followed by deprotection and further functionalization, to build up the desired substitution pattern with high precision. mdpi.com For instance, a hydroxyl group might be protected with a bulky trityl group to prevent it from reacting while a lithium/bromine exchange is performed elsewhere on the molecule. mdpi.com

The following table outlines a representative synthetic sequence demonstrating regioselective control in thiophene functionalization.

Step Reaction Reagents Key Outcome Selectivity
1BrominationBr₂, CHCl₃Creates a poly-brominated thiophene starting material. mdpi.comGoverned by the inherent reactivity of the thiophene ring.
2Selective Lithiationn-BuLi, -78 °CChemo- and regioselective bromine-lithium exchange at a specific position. mdpi.comKinetic control at low temperature favors one isomer.
3Alkylationn-propyl bromideIntroduction of an alkyl group at the lithiated position. mdpi.comRegiospecific reaction at the site of the lithium atom.
4FormylationDMFIntroduction of an aldehyde group at another selectively lithiated position. mdpi.comFurther controlled functionalization.

Purification and Isolation Techniques for Research Applications

After the synthesis of this compound, purification and isolation are critical steps to obtain the compound in a form suitable for research applications, free from starting materials, reagents, and byproducts. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Given that this compound is a liquid at room temperature, distillation , particularly fractional distillation under reduced pressure, is a common and effective method for purification. google.com Performing the distillation under vacuum allows the compound to boil at a lower temperature, which is crucial for preventing thermal decomposition of sensitive thiophene rings. google.com

Crystallization can be employed if the target compound is a solid or if a solid derivative can be formed and then converted back. This technique separates compounds based on differences in solubility in a particular solvent at different temperatures.

Extraction is a fundamental technique used during the workup of a reaction. It involves separating the product from the reaction mixture by partitioning it between two immiscible liquid phases, such as an organic solvent (e.g., ethyl acetate) and an aqueous solution. google.com This is often used to remove inorganic salts and water-soluble impurities.

For more challenging separations, chromatography techniques are used. While not explicitly detailed for this specific compound in the provided context, column chromatography is a standard laboratory method for purifying organic compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while being eluted by a mobile phase.

The following table summarizes common purification techniques applicable to thiophene derivatives.

Technique Principle of Separation Application Notes
Distillation Difference in boiling points.Purifying liquids or low-melting solids. google.comOften performed under reduced pressure to prevent decomposition. google.com
Crystallization Difference in solubility.Purifying solids by removing soluble or insoluble impurities. google.comSolvent choice is critical for obtaining high purity and yield.
Extraction Differential solubility in immiscible liquids.Initial workup to remove salts and polar impurities. google.comTypically involves an organic solvent and an aqueous layer.
Filtration Separation of a solid from a liquid or gas.Isolating a solid product from a reaction mixture or a crystallized solid from its mother liquor. google.com
Centrifugation Separation based on density differences under centrifugal force.Can be used to separate solids from liquids or immiscible liquids. google.comUseful for fine precipitates that are difficult to filter.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride functional group of 5-methylthiophene-2-carbonyl chloride is a highly reactive acylating agent. The carbonyl carbon is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles. The general mechanism for these reactions is a nucleophilic acyl substitution, which proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org In the first step, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group. libretexts.org

This compound reacts readily with primary and secondary amines to yield the corresponding N-substituted 5-methylthiophene-2-carboxamides. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. libretexts.org Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed. hud.ac.uk The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic. libretexts.org

The general reaction is as follows: this compound + R¹R²NH → N-R¹,N-R²-5-methylthiophene-2-carboxamide + HCl

Amine ReactantProductAmide Class
Ammonia (NH₃)5-Methylthiophene-2-carboxamidePrimary Amide
Aniline (C₆H₅NH₂)N-phenyl-5-methylthiophene-2-carboxamideSecondary Amide
Pyrrolidine (C₄H₉N)(5-Methylthiophen-2-yl)(pyrrolidin-1-yl)methanoneTertiary Amide
Benzylamine (C₆H₅CH₂NH₂)N-benzyl-5-methylthiophene-2-carboxamideSecondary Amide

In a reaction analogous to amide formation, this compound undergoes esterification when treated with alcohols. This process, also a nucleophilic acyl substitution, results in the formation of alkyl 5-methylthiophene-2-carboxylates. The reaction, often referred to as alcoholysis, typically requires a base like pyridine to act as a catalyst and to scavenge the generated HCl. libretexts.org The reactivity of the alcohol can influence reaction conditions, with primary alcohols being more reactive than secondary or tertiary alcohols due to reduced steric hindrance.

The general reaction is as follows: this compound + R-OH → 5-Methylthiophene-2-carboxylate ester + HCl

Alcohol ReactantProductEster Class
Methanol (B129727) (CH₃OH)Methyl 5-methylthiophene-2-carboxylateMethyl Ester
Ethanol (C₂H₅OH)Ethyl 5-methylthiophene-2-carboxylateEthyl Ester
Isopropanol ((CH₃)₂CHOH)Isopropyl 5-methylthiophene-2-carboxylateIsopropyl Ester

The synthesis of a thioamide from this compound is a two-step process. First, the corresponding amide is synthesized as described in section 3.1.1. Subsequently, the carbonyl oxygen of the amide is replaced with a sulfur atom using a thionating agent. nih.gov Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a widely used, mild, and efficient reagent for this transformation. organic-chemistry.orgnih.govnumberanalytics.com

The mechanism of thionation with Lawesson's reagent involves an initial reaction of the carbonyl oxygen with the reagent to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes a cycloreversion, driven by the formation of a thermodynamically stable phosphorus-oxygen double bond, to yield the final thioamide product. organic-chemistry.org

Reaction Sequence:

Amide Formation: this compound + R¹R²NH → N-R¹,N-R²-5-methylthiophene-2-carboxamide

Thionation: N-R¹,N-R²-5-methylthiophene-2-carboxamide + Lawesson's Reagent → N-R¹,N-R²-5-methylthiophene-2-carbothioamide

This compound reacts with hydrazine (B178648) (H₂NNH₂) and its derivatives in a nucleophilic acyl substitution reaction to form 5-methylthiophene-2-carbohydrazides. google.com Hydrazine is a potent nucleophile, and the reaction proceeds readily, often at low temperatures, to yield the corresponding acyl hydrazide. google.com These hydrazide derivatives are stable intermediates that can be utilized in the synthesis of various heterocyclic compounds. nih.gov

The general reaction is as follows: this compound + H₂N-NHR → 5-Methyl-N'-(R)-thiophene-2-carbohydrazide + HCl

Hydrazine ReactantProduct
Hydrazine (H₂NNH₂)5-Methylthiophene-2-carbohydrazide
Phenylhydrazine (C₆H₅NHNH₂)5-Methyl-N'-phenylthiophene-2-carbohydrazide

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are governed by the electronic effects of the two existing substituents: the methyl group (-CH₃) and the carbonyl chloride group (-COCl).

The methyl group is an activating, ortho-para directing group due to its electron-donating inductive and hyperconjugative effects. The carbonyl chloride group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. In the this compound molecule, the C5 and C2 positions are occupied. The methyl group at C5 directs incoming electrophiles to the C4 position (ortho). The carbonyl chloride group at C2 directs to the C4 position (meta). Therefore, both groups cooperatively direct electrophilic substitution to the C4 position.

An example of this is the nitration of 5-methyl-2-thenoyl chloride (a closely related compound) which yields 5-methyl-4-nitro-2-thenoyl chloride, demonstrating that substitution occurs at the 4-position as predicted. acs.org

Rearrangement Reactions (e.g., Curtius Rearrangement of related azides)

While this compound does not directly undergo the Curtius rearrangement, it serves as a direct precursor to the necessary substrate, an acyl azide (B81097). The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. organic-chemistry.orgwikipedia.orgnih.gov

The synthesis and subsequent rearrangement would proceed via the following steps:

Formation of the Acyl Azide: this compound is reacted with an azide salt, such as sodium azide (NaN₃), in a nucleophilic acyl substitution reaction to produce 5-methylthiophene-2-carbonyl azide. nih.gov

Curtius Rearrangement: The resulting acyl azide, upon heating, undergoes a concerted rearrangement. wikipedia.org In this step, the bond between the carbonyl carbon and the thiophene ring migrates to the nitrogen atom as dinitrogen (N₂) is eliminated. This process occurs with retention of the migrating group's configuration and forms 2-isocyanato-5-methylthiophene. nih.gov

The isocyanate product is a versatile intermediate that can be trapped with various nucleophiles:

Reaction with water yields an unstable carbamic acid, which decarboxylates to form 5-methylthiophen-2-amine. organic-chemistry.org

Reaction with an alcohol (R-OH) yields a carbamate. wikipedia.org

Reaction with an amine (R-NH₂) yields a urea (B33335) derivative. wikipedia.org

This rearrangement provides a valuable synthetic route for converting a carboxylic acid derivative into a primary amine with the loss of one carbon atom (as CO₂). nih.govnih.gov

Kinetic and Mechanistic Studies of Solvolysis

The solvolysis of this compound, a reaction where the solvent acts as the nucleophile, is a key process in its derivatization. The mechanism of this reaction is influenced by the structure of the substrate, the nature of the solvent, and the reaction conditions. Detailed kinetic and mechanistic studies, often employing linear free energy relationships, provide insight into the transition state and the reaction pathway.

The extended Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms. It relates the rate of solvolysis (k) in a given solvent to the rate in a reference solvent (k₀, typically 80% ethanol/20% water) through the following relationship:

log(k/k₀) = lNT + mYCl

Here, l represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (NT), and m is the sensitivity to changes in solvent ionizing power (YCl). wikipedia.org The magnitudes of l and m provide a quantitative measure of the degree of nucleophilic solvent assistance and the charge separation at the transition state, respectively.

For the solvolysis of the analogous 4-methylthiophene-2-carbonyl chloride, the application of the extended Grunwald-Winstein equation was instrumental in proposing the SN1/ionization pathway. researchgate.net While the specific l and m values from this study are not publicly available, a comparison can be made with other acyl chlorides. For instance, the solvolysis of acetyl chloride in a range of solvents gives l and m values that indicate a mechanism with significant nucleophilic solvent assistance. researchgate.net In contrast, substrates that react via a more dissociative or SN1-like mechanism typically exhibit a higher m value and a lower l value. The proposed SN1 mechanism for 4-methylthiophene-2-carbonyl chloride suggests a relatively high m value, indicating significant charge development in the transition state, and a lower l value, signifying less dependence on the solvent's nucleophilicity. researchgate.net

To illustrate the application of the Grunwald-Winstein equation, the following interactive table provides representative data for the solvolysis of a related acyl chloride, diphenylthiophosphinyl chloride, which is also analyzed using this equation. googleapis.com

Grunwald-Winstein Parameters for Solvolysis of Diphenylthiophosphinyl Chloride

ParameterValueInterpretation
l (Sensitivity to Nucleophilicity)1.00Indicates a moderate dependence on the nucleophilic properties of the solvent.
m (Sensitivity to Ionizing Power)0.64Suggests a transition state with significant charge separation.
Correlation Coefficient (R)0.933Shows a good correlation of the data with the extended Grunwald-Winstein equation.

The choice of solvent has a profound effect on the rate and mechanism of solvolysis. Polar protic solvents, such as water, alcohols, and carboxylic acids, are capable of stabilizing the charged transition state of an SN1 reaction through hydrogen bonding and their high dielectric constants. libretexts.org This leads to an acceleration of the reaction rate. In contrast, polar aprotic solvents, while polar, are less effective at solvating the leaving group and the developing carbocation, which can alter the reaction pathway. libretexts.org

In the study of 4-methylthiophene-2-carbonyl chloride, a wide range of pure and binary aqueous solvent systems were used to probe these effects. researchgate.net The observed rate variations across these solvents are what allow for the calculation of the l and m parameters in the Grunwald-Winstein equation. For an SN1 mechanism, an increase in the ionizing power of the solvent (higher YCl value) is expected to lead to a significant increase in the rate of solvolysis. This is because a more ionizing solvent better stabilizes the forming carbocation and the departing chloride ion.

The following table provides a hypothetical representation of how the solvolysis rate of a thiophene carbonyl chloride might vary with solvent composition, based on general principles of solvolysis reactions.

Effect of Solvent Composition on Solvolysis Rate (Hypothetical Data)

Solvent (% Ethanol in Water)Relative Rate Constant (k/k₀)Solvent Ionizing Power (YCl)
100%0.1-2.03
80%1.00.00
60%10.01.12
40%100.02.19

Kinetic solvent isotope effects (KSIE) provide further detail about the transition state of a solvolysis reaction. This is typically studied by comparing the reaction rate in a protic solvent (e.g., methanol, CH₃OH) with its deuterated counterpart (e.g., methanol-d, CH₃OD). The KSIE is the ratio of the rate constants (kH/kD).

A KSIE value close to unity is often indicative of an SN1 mechanism, where the solvent is not involved in the rate-determining step. dntb.gov.ua Conversely, a larger KSIE (typically > 1.5) suggests a bimolecular mechanism where the solvent acts as a nucleophile or a general base catalyst in the rate-determining step, as the O-H bond is being broken in the transition state. researchgate.net

For the solvolysis of 2-methylfuran-3-carbonyl chloride, a related compound, the KSIE in methanol was found to be 1.15, which is consistent with an SN1-like mechanism. acs.org Given the proposed SN1 mechanism for 4-methylthiophene-2-carbonyl chloride, a similar KSIE value would be expected for this compound.

The table below shows KSIE values for the solvolysis of different substrates and the mechanistic interpretations.

Kinetic Solvent Isotope Effects and Mechanistic Implications

SubstrateKSIE (kMeOH/kMeOD)Proposed Mechanism
2-Methylfuran-3-carbonyl chloride1.15SN1-like
4-(Acetylamino)-1-naphthalenesulfonyl Chloride1.75Dissociative SN2
Phenyl Chloroformate~2.4SN2 with general base catalysis

Side Reactions and Impurity Formation During Synthesis and Derivatization

The most common method for the synthesis of this compound is the reaction of 5-methylthiophene-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com While this is generally an efficient conversion, side reactions can lead to the formation of impurities that may affect the yield, purity, and downstream reactivity of the product.

One potential side reaction during the synthesis of the precursor, 2-acetylthiophene (B1664040), is the formation of the isomeric 3-acetylthiophene. acs.org If this impurity is carried through to the carboxylic acid and then the carbonyl chloride, it will result in a mixture of isomers that may be difficult to separate.

During the chlorination step with thionyl chloride, impurities in the reagent itself or its decomposition products can lead to side reactions. Commercial thionyl chloride can contain sulfur chlorides (e.g., S₂Cl₂) which may react with the substrate. sciencemadness.org Additionally, thermal decomposition of thionyl chloride can produce S₂Cl₂, SO₂, and Cl₂, which could potentially lead to chlorinated thiophene byproducts, although this is more likely at higher temperatures. sciencemadness.org

In derivatization reactions, the high reactivity of this compound can also lead to unwanted side reactions if the conditions are not carefully controlled. For example, in the presence of a base, self-condensation or polymerization of the acyl chloride could potentially occur. Furthermore, if the substrate for derivatization contains multiple nucleophilic sites, a mixture of products may be formed.

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-Methylthiophene-2-carbonyl chloride.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule: the two aromatic protons on the thiophene (B33073) ring and the three protons of the methyl group.

Thiophene Ring Protons (H3 and H4): The protons at position 3 and 4 of the thiophene ring are adjacent to each other and would appear as a pair of doublets due to spin-spin coupling. The H3 proton, being closer to the electron-withdrawing carbonyl chloride group, is expected to be deshielded and resonate further downfield compared to the H4 proton. Their coupling constant (³JHH) would be typical for protons on a thiophene ring.

Methyl Protons (-CH₃): The three protons of the methyl group at position 5 are equivalent and are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. This signal would appear in the typical upfield region for an aromatic methyl group.

Based on data for structurally similar 2,5-disubstituted thiophenes, the following assignments can be anticipated.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H3~7.5 - 7.8Doublet (d)~3.5 - 4.0
H4~6.9 - 7.1Doublet (d)~3.5 - 4.0
-CH₃~2.5 - 2.6Singlet (s)N/A

The ¹³C NMR spectrum of this compound should display six unique signals, one for each carbon atom in its distinct chemical environment.

Carbonyl Carbon (-COCl): The carbonyl carbon of an acyl chloride is characteristically found in a specific region of the downfield part of the spectrum. Due to the electronegativity of both the oxygen and chlorine atoms, this carbon is significantly deshielded. Its chemical shift is generally expected in the range of 160-180 ppm, which is typically more upfield than ketones (~200 ppm) but downfield from many other carbonyl derivatives like amides. stackexchange.comlibretexts.orgoregonstate.edulibretexts.org

Thiophene Ring Carbons (C2, C3, C4, C5): The four carbons of the thiophene ring will have distinct chemical shifts. C2 and C5, being attached to substituents, are quaternary and will typically show weaker signals. C2, bonded to the carbonyl chloride group, and C5, bonded to the methyl group, will be the most deshielded and shielded of the ring carbons, respectively.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the most upfield region of the spectrum, consistent with a typical sp³-hybridized carbon attached to an aromatic ring.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O~160 - 165
C2~135 - 140
C5~145 - 150
C3~134 - 138
C4~127 - 130
-CH₃~15 - 16

While specific 2D NMR studies on this compound are not documented in the literature, these techniques are fundamental for the unambiguous assignment of ¹H and ¹³C signals in thiophene derivatives.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the H3 and H4 protons on the thiophene ring, showing a distinct cross-peak between these two signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the carbon atom to which it is directly attached. This would definitively link the ¹H signals for H3, H4, and the methyl protons to their corresponding ¹³C signals.

The H3 proton showing a correlation to the C2, C4, and C5 carbons.

The H4 proton showing a correlation to the C2, C3, and C5 carbons.

The methyl protons showing correlations to the C4 and C5 carbons, confirming the position of the methyl group.

The H3 proton showing a correlation to the carbonyl carbon, confirming the position of the acyl chloride group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule, particularly the highly characteristic carbonyl group of the acyl chloride and the vibrations of the thiophene ring.

The IR spectrum of this compound would be dominated by a few very strong, characteristic absorption bands.

Carbonyl (C=O) Stretch: The most prominent feature would be the C=O stretching vibration of the acyl chloride. Due to the strong inductive electron-withdrawing effect of the chlorine atom, this bond is strengthened, causing it to absorb at a significantly higher frequency than other carbonyl compounds. reddit.com This band is expected to be very strong and sharp, appearing in the range of 1775-1810 cm⁻¹. libretexts.orgwikipedia.orguobabylon.edu.iqpg.edu.pl Conjugation with the thiophene ring may lower this frequency slightly, placing it towards the lower end of this range.

Thiophene Ring Vibrations: The spectrum would also display several bands related to the thiophene ring. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic region, typically around 1400-1600 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch~3100 - 3050Medium
Aliphatic C-H Stretch (-CH₃)~2980 - 2870Medium
C=O Stretch (Acyl Chloride)~1775 - 1795Very Strong
Aromatic C=C Stretch~1550 - 1400Medium-Strong
C-Cl Stretch~800 - 600Strong

IR spectroscopy is particularly useful for monitoring reactions involving the acyl chloride group, as its transformation into other functional groups results in clear and diagnostic changes in the spectrum. For instance, in the synthesis of N-acyl-thiourea derivatives from the closely related thiophene-2-carbonyl chloride, the starting material's strong C=O band is replaced by new bands corresponding to the product. scispace.com

A similar transformation using this compound to form an amide would show:

Disappearance of the Acyl Chloride C=O Band: The strong absorption around 1780 cm⁻¹ would disappear as the starting material is consumed.

Appearance of an Amide C=O Band (Amide I): A new, strong carbonyl band would appear at a lower frequency, typically in the 1640-1680 cm⁻¹ range. scispace.com

Appearance of N-H Bands: If a primary or secondary amine is used, new bands corresponding to N-H stretching (around 3200-3400 cm⁻¹) and N-H bending (Amide II band, around 1550-1640 cm⁻¹) would appear in the product spectrum. scispace.com

This ability to track the disappearance of a key reactant peak and the appearance of characteristic product peaks makes IR spectroscopy an invaluable tool for analyzing the functional group transformations of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for the characterization of this compound, providing vital information about its molecular weight and structural integrity.

In mass spectrometry, the molecular ion peak (M+) of this compound is a critical data point for confirming its identity. The nominal molecular weight of the compound, calculated from the most common isotopes of its constituent elements (carbon, hydrogen, chlorine, oxygen, and sulfur), is approximately 160.62 g/mol . calpaclab.comlabshake.com High-resolution mass spectrometry would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental formula.

Due to the presence of chlorine, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in the appearance of an M+2 peak, which is a signal at two mass units higher than the molecular ion peak. The intensity of the M+2 peak is roughly one-third of the intensity of the M+ peak, a signature that aids in the identification of chlorine-containing compounds. Similarly, the presence of the sulfur atom, with its isotopes ³²S, ³³S, and ³⁴S, will contribute to the isotopic cluster of the molecular ion, although the contributions of ³³S and ³⁴S are significantly smaller than that of ³⁷Cl.

The fragmentation pattern observed in the mass spectrum of this compound provides valuable insights into its molecular structure. The fragmentation of acyl chlorides is often initiated by the cleavage of the carbon-chlorine bond, which is relatively weak. This would lead to the formation of a 5-methylthiophene-2-carbonyl cation (an acylium ion), a resonance-stabilized species that is expected to be a prominent peak in the spectrum.

Another predictable fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule from the acylium ion. This would result in the formation of a 5-methylthienyl cation. Further fragmentation of the 5-methylthiophene ring could also occur, leading to smaller charged fragments. The principles of fragmentation in mass spectrometry suggest that the stability of the resulting carbocations and radical species plays a crucial role in determining the relative intensities of the fragment peaks. chemguide.co.uklibretexts.org A detailed analysis of these patterns allows for the confirmation of the connectivity of the atoms within the molecule.

A plausible fragmentation pathway for this compound is outlined below:

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Fragment Structure
160Cl•1255-Methylthiophene-2-carbonyl cation
125CO975-Methylthienyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiophene ring, being an aromatic system, will give rise to intense π → π* transitions, typically at shorter wavelengths. The carbonyl group (C=O) also contributes to the electronic spectrum. The lone pair of electrons on the oxygen atom can be excited to an antibonding π* orbital (n → π* transition), which usually results in a weaker absorption band at a longer wavelength. masterorganicchemistry.com

Conjugation between the thiophene ring and the carbonyl group is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unconjugated chromophores. While specific experimental UV-Vis data for this compound is not detailed in the available search results, related carbonyl compounds show characteristic absorbances. masterorganicchemistry.com The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Elemental Analysis (CHNS) for Compound Purity and Identity

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and identity. For this compound (C₆H₅ClOS), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011672.06644.87
HydrogenH1.00855.0403.14
ChlorineCl35.453135.45322.07
OxygenO15.999115.9999.96
SulfurS32.06132.0619.96
Total 160.618 100.00

Experimental results from elemental analysis are typically compared with these theoretical values. A close agreement between the experimental and calculated percentages for carbon, hydrogen, nitrogen, and sulfur (CHNS analysis) provides strong evidence for the compound's elemental composition and purity.

X-ray Diffraction Studies of Derivatives

While X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, such studies are typically performed on stable, crystalline derivatives of reactive compounds like acyl chlorides. There are no direct X-ray diffraction studies reported for this compound in the provided search results, likely due to its reactive nature and potentially liquid state at room temperature.

However, X-ray crystallographic studies of derivatives, such as amides or esters formed from this compound, can provide valuable structural information. These studies would reveal bond lengths, bond angles, and intermolecular interactions within the crystal lattice of the derivative, which can indirectly inform on the structural characteristics of the parent acyl chloride.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Heterocyclic Compounds

5-Methylthiophene-2-carbonyl chloride is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. lookchem.com The reactivity of its carbonyl chloride group allows for the facile introduction of the 5-methylthiophene moiety into larger molecular frameworks, leading to the creation of new chemical entities with diverse properties and applications.

Synthesis of Thiophene-Containing Pharmaceuticals

Thiophene (B33073) and its derivatives are key components in a multitude of pharmaceutical compounds due to their diverse pharmacological activities. researchgate.net While direct examples of the use of this compound in marketed drugs are not extensively documented, its structural analogs play a significant role in medicinal chemistry. For instance, the closely related compound, 5-chlorothiophene-2-carbonyl chloride, is a key intermediate in the synthesis of the widely used anticoagulant drug Rivaroxaban. google.com This suggests the potential of this compound in the development of new pharmaceutical agents, including analogs of existing drugs.

Furthermore, thiophene derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases. nih.govnih.govugr.es The synthesis of such inhibitors often involves the use of thiophene-2-carbonyl chloride derivatives to introduce the thiophene scaffold.

Table 1: Examples of Thiophene-Containing Pharmaceuticals and their Precursors

Pharmaceutical Therapeutic Class Thiophene Precursor Example
Rivaroxaban Anticoagulant 5-Chlorothiophene-2-carbonyl chloride
Olanzapine Antipsychotic Thiophene-2-carboxylic acid

Precursor for Agrochemical Development

In the field of agrochemicals, thiophene derivatives have demonstrated significant potential as active ingredients in fungicides, herbicides, and insecticides. nih.gov The nematicide Tioxazafen, for example, is synthesized using thiophene-2-carbonyl chloride as a key intermediate. acs.org This highlights the importance of thiophene-2-carbonyl chloride derivatives, including this compound, as building blocks for the development of new and effective crop protection agents. The introduction of a methyl group on the thiophene ring can influence the biological activity and selectivity of the final agrochemical product.

Role in Polymer and Composite Synthesis

Polythiophenes are a class of conducting polymers with a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. The synthesis of these materials often involves the polymerization of thiophene monomers. While specific examples of the use of this compound in polymer synthesis are not prevalent in the literature, its structure suggests its potential as a monomer or a precursor for the synthesis of functionalized polythiophenes. The carbonyl chloride group can be used to introduce various side chains onto the polymer backbone, thereby tuning its electronic and physical properties.

Development of Novel Functional Materials

The unique electronic properties of the thiophene ring make it an attractive component in the design of novel functional materials. sapub.org Thiophene-based azo dyes, for instance, are a class of organic colorants with applications in various industries. sapub.org this compound can serve as a precursor for the synthesis of such dyes by reacting it with appropriate coupling agents. The methyl group on the thiophene ring can modulate the color and photophysical properties of the resulting dye.

Intermediate in Complex Molecular Architectures

The construction of complex molecular architectures, such as macrocycles, often relies on the use of versatile building blocks that can be readily incorporated into larger structures. Thiophene derivatives have been successfully employed in the synthesis of various macrocyclic compounds with potential applications in materials science and medicinal chemistry. nih.gov While direct synthesis of macrocycles using this compound is not widely reported, its reactive nature makes it a suitable candidate for such applications.

Supramolecular Chemistry Applications

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Thiophene-based molecules have been utilized in the construction of supramolecular assemblies, such as rotaxanes and catenanes. researchgate.netnih.govsemanticscholar.orguh.edu These mechanically interlocked molecules have potential applications in molecular machines, sensors, and drug delivery. The synthesis of thiophene-based rotaxanes often involves the threading of a linear thiophene-containing molecule through a macrocycle, followed by the attachment of bulky stopper groups to prevent dethreading. This compound could potentially be used to introduce the thiophene moiety into the linear component of a rotaxane or to attach the stopper groups.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-Chlorothiophene-2-carbonyl chloride
Rivaroxaban
Olanzapine
Tiotropium Bromide
Tioxazafen
Thiophene-2-carboxylic acid

Catalytic Applications in Organic Transformations

While this compound is typically a substrate rather than a catalyst, it plays a crucial role as an electrophile in numerous catalytic cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon bonds. A prominent example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this type of reaction, the acyl chloride is coupled with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This methodology provides a powerful and efficient route to synthesize unsymmetrical ketones. The reaction is tolerant of a wide range of functional groups and proceeds under relatively mild conditions, making it a highly valuable tool for synthetic chemists.

Synthesis of Specific Chemical Entities

The reactivity of this compound makes it a valuable starting material for the synthesis of various classes of organic compounds, some of which have significant biological or material science applications.

The Curtius rearrangement is a classic organic reaction that transforms an acyl azide (B81097) into an isocyanate. nih.govgoogle.com this compound can serve as a precursor for this rearrangement. The synthesis begins with the conversion of the acyl chloride to the corresponding acyl azide, typically through a reaction with an azide salt like sodium azide.

Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form 5-methyl-2-thienyl isocyanate. nih.govgoogle.com This isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles to generate a range of useful derivatives. For instance, reaction with water leads to the formation of an unstable carbamic acid which decarboxylates to yield 2-amino-5-methylthiophene. Alternatively, reaction with alcohols or amines affords stable carbamates and urea (B33335) derivatives, respectively. These products are important intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov

One of the most direct applications of this compound is in the synthesis of thiophene-2-carboxamide derivatives. This is typically achieved through the acylation of a primary or secondary amine. The reaction is generally straightforward, involving the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, with the concomitant elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the HCl byproduct.

A specific example is the synthesis of N-(dipropylcarbamothioyl)-5-methylthiophene-2-carboxamide. nih.govfishersci.com This compound is prepared by first reacting this compound with potassium thiocyanate (B1210189) to form an isothiocyanate intermediate, which is then condensed with dipropylamine. nih.govfishersci.com Thiophene-2-carboxamides are a class of compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. nih.gov

The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like cesium carbonate (Cs₂CO₃). The reaction proceeds under mild conditions and demonstrates good to excellent yields for a variety of substrates, tolerating different functional groups on the arylboronic acid. scielo.br This method is a convergent and flexible approach to a wide range of (5-methyl-2-thienyl)(aryl)methanones.

This compound can be used to acylate the amino group of amino acids, forming N-acyl amino acid derivatives. This reaction, a type of Schotten-Baumann reaction, is typically carried out in a biphasic system or in an aqueous solution at a controlled pH, with a base to neutralize the liberated HCl. For example, the reaction with glycine would yield N-(5-methylthiophene-2-carbonyl)glycine.

These conjugates are of interest in medicinal chemistry as they can modify the pharmacokinetic properties of the parent amino acid or introduce a thiophene moiety, which is a known pharmacophore in many biologically active compounds. The synthesis of N-acyl glycine derivatives from various acylating agents is a well-established field.

The 5-methylthiophene-2-carboxamide scaffold is a key structural feature in a number of biologically active compounds, including inhibitors of sirtuins. Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in a variety of cellular processes and are targets for the treatment of diseases such as cancer and neurodegenerative disorders. lookchem.com

While specific examples detailing the use of this compound in the synthesis of named sirtuin inhibitors are not prevalent in the literature, the general synthetic strategies for creating libraries of thiophene-based sirtuin inhibitors often involve the formation of a thiophene-carboxamide bond. lookchem.com For instance, the synthesis of thieno[3,2-d]pyrimidine-6-carboxamides, which are potent pan-sirtuin inhibitors, involves the coupling of an amine with a thiophene carboxylic acid derivative. lookchem.com It is therefore highly plausible that this compound could be employed as a key building block in the synthesis of novel sirtuin inhibitors and other biologically active molecules. The thiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For derivatives of 5-Methylthiophene-2-carbonyl chloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of its electronic structure and reactivity. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In related thiophene (B33073) derivatives, this energy gap has been shown to be influenced by the nature of substituents on the thiophene ring. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbon is a significant electrophilic site, making it highly susceptible to nucleophilic attack, which is the basis for its utility as a chemical intermediate. Fukui functions can also be calculated to more precisely identify the most reactive sites for nucleophilic and electrophilic attacks. nih.gov

Table 1: Key Electronic Properties Calculable via DFT for Thiophene Derivatives
PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) 3D map of charge distribution.Identifies sites for electrophilic and nucleophilic attack.
Global Reactivity Descriptors Parameters like electronegativity, hardness, and softness.Quantifies the overall reactivity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are crucial to its reactivity and interactions. Molecular Dynamics (MD) simulations offer a method to explore the conformational landscape of a molecule over time. mdpi.comnih.gov By simulating the atomic motions based on a force field, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations. nih.gov

For aroyl thiophenes like this compound, a key conformational feature is the rotation around the single bond connecting the thiophene ring and the carbonyl group. This leads to two primary planar conformers: S,O-cis (where the thiophene sulfur and carbonyl oxygen are on the same side) and S,O-trans. Computational studies on analogous furan- and thiophene-based arylamides have shown that the interplay between intramolecular forces and solvent effects dictates the balance between these conformations. researchgate.net MD simulations can model these dynamics, providing distributions of dihedral angles and identifying the most stable rotamers, which is essential for understanding how the molecule will present itself in a reaction or at a receptor binding site. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. While this compound is a reactive intermediate, it is a valuable precursor for synthesizing libraries of derivatives (e.g., amides, esters) for drug discovery. nih.govresearchgate.net

In a typical QSAR study involving thiophene derivatives, a set of analogues is synthesized and tested for a specific biological activity, such as enzyme inhibition. researchgate.net Various molecular descriptors—physicochemical, electronic, and topological—are then calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are employed to build a mathematical model that predicts activity based on these descriptors. brieflands.com

For instance, a QSAR study on thiophene analogs as anti-inflammatory agents identified the importance of electronic and topological parameters in describing their activity. researchgate.net Such models provide valuable insights into the structural features essential for bioactivity and guide the rational design of new, more potent derivatives. brieflands.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can elucidate the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves mapping the potential energy surface as reactants are converted into products. For reactions involving this compound, such as its synthesis from 5-methylthiophene-2-carboxylic acid, this analysis can provide deep mechanistic insights.

The synthesis typically involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. organicchemistrytutor.comlibretexts.orgchemguide.co.uk Theoretical modeling of this process would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Finding any stable intermediates along the reaction coordinate, such as a chlorosulfite intermediate in the case of thionyl chloride. libretexts.org

Searching for the Transition State (TS): Locating the highest energy point on the lowest energy path connecting reactants and products. The TS is a saddle point on the potential energy surface and its structure is critical to understanding the reaction mechanism.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

By performing these calculations, chemists can compare different potential mechanisms, understand the role of catalysts, and predict how changes in the molecular structure will affect the reaction outcome.

Prediction of Spectroscopic Properties

Theoretical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation. Methods like DFT can accurately compute the properties that underlie various spectroscopic techniques.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is routinely used to calculate nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. globalresearchonline.netuncw.edu These predicted spectra can be compared with experimental data to confirm the assigned structure or to help reassign ambiguous signals in complex molecules. nih.gov For a molecule like this compound, this would involve predicting the distinct shifts for the methyl protons, the two aromatic protons on the thiophene ring, and the various carbon atoms.

Vibrational Spectroscopy (IR & Raman): DFT calculations can determine the harmonic vibrational frequencies of a molecule. iosrjournals.org These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be used to generate a theoretical infrared (IR) and Raman spectrum. nih.gov By comparing the calculated wavenumbers and intensities with experimental spectra, specific bands can be assigned to particular vibrational modes, aiding in the structural elucidation of the compound and its derivatives. globalresearchonline.netiosrjournals.org

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Related Thiophene Derivative
Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C=O Stretch~1750~1730
C=C Ring Stretch~1530~1528
C-H Ring Stretch~3110~3100
CH₃ Stretch~2950~2945

Note: Data is illustrative for a typical thiophene carbonyl compound and not specific to this compound.

Docking Studies in Drug Discovery

This compound is a key building block for creating diverse derivatives for evaluation as potential drug candidates. nih.gov Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein or enzyme). gyanvihar.org

In this context, derivatives of this compound (such as amides or esters) are designed and then virtually screened by docking them into the binding site of a specific biological target. mdpi.comnih.gov These studies have been performed on a wide range of targets, including:

Enzymes: Such as lactate (B86563) dehydrogenase (LDH-A), a target in cancer therapy. nih.gov

Kinases: A major class of drug targets in oncology. juniperpublishers.com

Bacterial Proteins: For the development of new antimicrobial agents. researchgate.net

The docking process yields a "docking score," which estimates the binding free energy, and provides a 3D model of the ligand-receptor complex. This model reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govjuniperpublishers.com This information is invaluable for understanding the structure-activity relationship and for guiding the optimization of lead compounds to improve their potency and selectivity. researchgate.net

Table 3: Examples of Docking Studies on Thiophene-Based Derivatives
Derivative TypeProtein TargetFinding / Significance
Thiazole-Thiophene ScaffoldsBreast Cancer Protein (PDB: 2W3L)Identified compounds with promising cytotoxic activity, supported by favorable docking scores and interactions. mdpi.com
Thieno[2,3-d]pyrimidin-4-onesLactate Dehydrogenase (LDH-A)Derivatives showed potent inhibition, with docking revealing key binding modes in the active site. nih.gov
Substituted ThiophenesS. aureus Tyrosyl-tRNA SynthetaseDocking was used to explain the antimicrobial activity and guide the design of more effective agents. researchgate.net
Bithiophene CompoundsCyclin-Dependent Kinase 2 (CDK2)Docking studies helped rationalize the potent cytotoxic activity of synthesized compounds against cancer cell lines. juniperpublishers.com

Q & A

Basic: What are the standard synthetic routes for preparing 5-Methylthiophene-2-carbonyl chloride?

Methodological Answer:
The most common method involves reacting 5-methylthiophene-2-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Key steps include:

  • Reaction Setup : Anhydrous conditions are critical. The carboxylic acid is refluxed with excess SOCl₂ (1.5–2.0 equivalents) under inert atmosphere (N₂/Ar) for 4–6 hours .
  • Workup : Excess SOCl₂ is removed via distillation or vacuum evaporation. The crude product is purified by distillation under reduced pressure (e.g., 89°C at 9 mmHg, similar to related thiophene derivatives ).
  • Characterization : Confirm purity via FT-IR (C=O stretch at ~1750 cm⁻¹) and ¹H NMR (thiophene ring protons at δ 6.8–7.5 ppm, methyl group at δ 2.4–2.6 ppm) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight, amber glass containers to prevent hydrolysis and photodegradation .
  • Moisture Control : Use molecular sieves or desiccants in storage vessels. Exposure to humidity leads to decomposition to the carboxylic acid .
  • Safety : Store separately from bases or nucleophiles (e.g., amines, alcohols) to avoid unintended reactions .

Advanced: What catalytic systems are effective for coupling this compound in cross-coupling reactions?

Methodological Answer:
Palladium-based catalysts are widely used for Suzuki-Miyaura or Stille couplings:

  • Catalyst : Pd(PPh₃)₂Cl₂ (0.5–1.0 mol%) with ligands like triphenylphosphine enhances reactivity .
  • Conditions : Reflux in toluene/THF with K₂CO₃ (2–3 equivalents) for 12–24 hours. For example, coupling with arylboronic acids yields biaryl ketones, useful in drug intermediates .
  • Challenges : Steric hindrance from the methyl group may reduce yields. Optimize by increasing catalyst loading or reaction time .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate using HPLC (purity >95%), DSC (melting point analysis), and high-resolution mass spectrometry (HRMS) .
  • Literature Comparison : Compare with structurally similar compounds (e.g., 5-chlorothiophene-2-carbonyl chloride, mp 146–150°C ) to assess consistency.
  • Hydration Check : Ensure the sample is anhydrous; residual water can depress melting points. Dry under vacuum (40–50°C, 24 hours) before analysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹³C NMR : Confirm the carbonyl carbon at δ ~165–170 ppm and thiophene carbons at δ 120–140 ppm .
  • FT-IR : Identify the acyl chloride C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
  • Elemental Analysis : Verify Cl content (~20.1% calculated for C₇H₅ClOS) to rule out impurities .

Advanced: What strategies mitigate side reactions during nucleophilic acyl substitutions with this compound?

Methodological Answer:

  • Controlled Addition : Add nucleophiles (e.g., amines) slowly at 0–5°C to minimize exothermic side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates. Avoid protic solvents (e.g., MeOH) that may hydrolyze the acyl chloride .
  • Scavenging Bases : Include tertiary amines (e.g., Et₃N) to neutralize HCl byproducts and drive the reaction forward .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Pharmaceutical Intermediates : Used to synthesize thiophene-containing drugs, such as kinase inhibitors or antimicrobial agents .
  • Material Science : Serves as a precursor for conductive polymers (e.g., polythiophenes) via electropolymerization .
  • Ligand Synthesis : Functionalized to create Schiff base ligands for metal complexes studied in catalysis .

Advanced: How can computational chemistry aid in predicting reactivity patterns of this compound?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., hydrolysis or nucleophilic attack) using Gaussian or ORCA software. Compare activation energies to prioritize synthetic routes .
  • Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites. The carbonyl carbon is highly electrophilic, while the methyl group sterically shields the adjacent position .
  • MD Simulations : Study solvent effects on reaction kinetics (e.g., DCM vs. THF) to optimize solvent choice .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) to convert residual acyl chloride into less hazardous carboxylic acid .
  • Waste Disposal : Collect in halogenated waste containers. Incinerate at high temperatures (>1000°C) to prevent toxic byproducts .

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

  • Process Optimization : Use flow chemistry for continuous SOCl₂ addition, improving heat and mass transfer .
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs in cross-coupling steps .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.